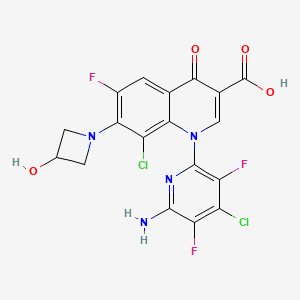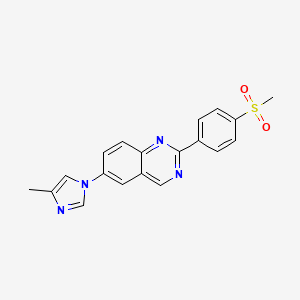![molecular formula C13H16ClN3 B13868002 4-chloro-6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13868002.png)
4-chloro-6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a chloro group, a cyclohexyl group, and a methyl group attached to the pyrrolo[3,2-d]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or tetrahydrofuran (THF) and catalysts such as palladium or copper compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products .
Wissenschaftliche Forschungsanwendungen
4-chloro-6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: It is used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4-chloro-6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine: Similar structure but lacks the cyclohexyl group.
4-chloro-5H-pyrrolo[3,2-d]pyrimidine: Lacks both the cyclohexyl and methyl groups.
6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine: Lacks the chloro group.
Uniqueness
4-chloro-6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to the presence of all three substituents (chloro, cyclohexyl, and methyl groups) on the pyrrolo[3,2-d]pyrimidine core. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C13H16ClN3 |
|---|---|
Molekulargewicht |
249.74 g/mol |
IUPAC-Name |
4-chloro-6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C13H16ClN3/c1-8-15-11-7-10(9-5-3-2-4-6-9)17-12(11)13(14)16-8/h7,9,17H,2-6H2,1H3 |
InChI-Schlüssel |
ZCSSEDVZPHBMLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C(=N1)Cl)NC(=C2)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[Amino-(4-chlorophenyl)methyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13867953.png)

![[(2R,3S,4S,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-dimethyl-[2-[4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethyl]azanium](/img/structure/B13867966.png)


![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-2-methoxyphenyl]-3-ethoxypropanoate](/img/structure/B13867978.png)


